molecular formula C19H19ClN4O5S B11007594 Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11007594
M. Wt: 450.9 g/mol
InChI Key: RHUNUBWEYGWNNQ-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an imidazolidinyl ring, a thiazole ring, and a chlorobenzyl moiety

Preparation Methods

The synthesis of ETHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl intermediate, which is then acylated with a chlorobenzyl group. The resulting compound is further reacted with a thiazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

ETHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

ETHYL 2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds, such as:

    ETHYL 2-({2-[1-(2-BROMOBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: This compound has a bromobenzyl group instead of a chlorobenzyl group, which may result in different reactivity and biological activity.

    ETHYL 2-({2-[1-(2-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: The presence of a fluorobenzyl group can alter the compound’s electronic properties and potentially enhance its biological activity.

    ETHYL 2-({2-[1-(2-METHYLBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: The methylbenzyl group may influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C19H19ClN4O5S

Molecular Weight

450.9 g/mol

IUPAC Name

ethyl 2-[[2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19ClN4O5S/c1-3-29-17(27)15-10(2)21-18(30-15)23-14(25)8-13-16(26)24(19(28)22-13)9-11-6-4-5-7-12(11)20/h4-7,13H,3,8-9H2,1-2H3,(H,22,28)(H,21,23,25)

InChI Key

RHUNUBWEYGWNNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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